molecular formula C26H29NO6 B15150778 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate

2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate

Cat. No.: B15150778
M. Wt: 451.5 g/mol
InChI Key: WUQUQSGNUXVSOO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dioxooctahydro-ethenocyclopropa-isoindolyl group, which may require specific reaction conditions such as the use of catalysts or specific temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. .

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, while the oxoethyl group can participate in redox reactions. The dioxooctahydro-ethenocyclopropa-isoindolyl group may provide structural stability and influence the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate include:

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate

InChI

InChI=1S/C26H29NO6/c1-32-16-8-6-15(7-9-16)21(28)14-33-22(29)5-3-2-4-12-27-25(30)23-17-10-11-18(20-13-19(17)20)24(23)26(27)31/h6-11,17-20,23-24H,2-5,12-14H2,1H3

InChI Key

WUQUQSGNUXVSOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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